molecular formula C10H8F5IO B12822290 1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene

Cat. No.: B12822290
M. Wt: 366.07 g/mol
InChI Key: VCMODNQNFJGHIQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene is an organic compound that features a benzene ring substituted with difluoropropoxy, iodine, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoropropoxy Group: This step involves the reaction of a suitable alcohol with a fluorinating agent to introduce the difluoropropoxy group.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The difluoropropoxy and trifluoromethyl groups can participate in addition reactions, particularly with electrophiles and nucleophiles.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its fluorinated groups contribute to the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

    Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving fluorinated molecules.

    Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals and materials, including agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to more effective therapeutic agents.

Comparison with Similar Compounds

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene can be compared with other fluorinated benzene derivatives, such as:

    1-(2,2-Difluoropropoxy)-4-ethynylbenzene: Similar in structure but with an ethynyl group instead of iodine and trifluoromethyl groups.

    2,2-Difluoro-1,3-benzodioxole: A benzodioxole derivative with difluoromethyl groups.

    1,1-Difluorocyclopropane Derivatives: Compounds with difluorocyclopropane groups, which exhibit different reactivity and applications.

The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H8F5IO

Molecular Weight

366.07 g/mol

IUPAC Name

1-(2,2-difluoropropoxy)-2-iodo-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F5IO/c1-9(11,12)5-17-8-3-2-6(4-7(8)16)10(13,14)15/h2-4H,5H2,1H3

InChI Key

VCMODNQNFJGHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1)C(F)(F)F)I)(F)F

Origin of Product

United States

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